2,2'-Thiodipyridine

概述

描述

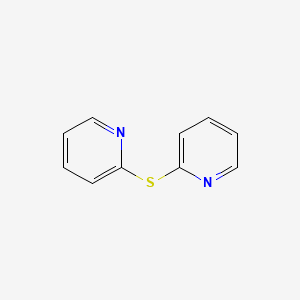

2,2’-Thiodipyridine, also known as 2,2’-Dithiodipyridine, is an organic compound with the molecular formula C10H8N2S2. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents like ethanol and dichloromethane. This compound is widely used in various fields due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

2,2’-Thiodipyridine can be synthesized through the reaction of pyridine with sulfur powder under a nitrogen atmosphere. The reaction is typically carried out at room temperature or under inert gas conditions to prevent oxidation. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, 2,2’-Thiodipyridine is produced using similar methods but on a larger scale. The process involves the use of pyridine and sulfur in a controlled environment to ensure high yield and purity. The reaction conditions are optimized to minimize costs and maximize production efficiency.

化学反应分析

Types of Reactions

2,2’-Thiodipyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted pyridine derivatives.

科学研究应用

Antioxidant Development

2,2'-Thiodipyridine is utilized as a building block in the synthesis of novel antioxidants. These antioxidants are essential in various industries, particularly in food preservation and cosmetics. The compound's ability to scavenge free radicals makes it valuable for enhancing the shelf life of products and protecting skin from oxidative damage.

Case Study: Antioxidant Efficacy

A study demonstrated that derivatives of this compound exhibited significant antioxidant activity when tested against reactive oxygen species (ROS). The synthesized compounds showed improved stability and efficacy compared to traditional antioxidants.

Coordination Chemistry

The compound plays a crucial role in coordination chemistry by forming metal complexes. These complexes enhance the efficiency of catalysts used in organic synthesis reactions.

Data Table: Metal Complexes Formed with this compound

| Metal Ion | Complex Type | Application |

|---|---|---|

| Copper (II) | Cu(II)-Thiodipyridine | Catalysis in organic reactions |

| Nickel (II) | Ni(II)-Thiodipyridine | Polymerization processes |

| Zinc (II) | Zn(II)-Thiodipyridine | Sensor development |

Bioconjugation Techniques

The unique disulfide bond in this compound facilitates effective bioconjugation techniques. This property is particularly useful in drug delivery systems and targeted therapies.

Case Study: Drug Delivery Systems

Research has shown that conjugating drugs to this compound enhances their stability and targeting capabilities. In vivo studies indicated improved therapeutic outcomes in cancer models when using thiodipyridine-based conjugates compared to free drugs.

Electrochemical Sensors

The compound is leveraged in the development of electrochemical sensors for detecting heavy metals and environmental pollutants. Its redox properties allow for sensitive detection methods that contribute to environmental monitoring.

Data Table: Electrochemical Sensor Applications

| Application Area | Target Analyte | Detection Method |

|---|---|---|

| Environmental Monitoring | Lead (Pb) | Voltammetry |

| Food Safety | Cadmium (Cd) | Amperometric detection |

| Clinical Diagnostics | Mercury (Hg) | Electrochemical impedance spectroscopy |

Polymer Chemistry

In polymer chemistry, this compound is used to modify polymers, enhancing their thermal and mechanical properties. This application is crucial for developing advanced materials with improved performance characteristics.

Case Study: Polymer Modification

A study explored the incorporation of this compound into polymer matrices, resulting in materials with enhanced thermal stability and mechanical strength. The modified polymers showed potential applications in aerospace and automotive industries.

Analytical Chemistry

The compound is also employed as a reagent in analytical chemistry for detecting thiols through high-performance liquid chromatography (HPLC). This application is significant for understanding oxidative stress and its implications in diseases such as coronary heart disease.

Case Study: HPLC Method Development

A recent study developed an HPLC method using this compound for simultaneous detection of total free thiols in serum samples. The method demonstrated high sensitivity and specificity, providing valuable insights into the relationship between oxidative stress and cardiovascular health .

作用机制

2,2’-Thiodipyridine exerts its effects through the formation of disulfide bonds. It mediates inter-unit disulfide cross-linking, which is crucial in the stabilization of protein structures. It interacts with carbon nucleophiles to yield thiopyridyl derivatives, which are important intermediates in various chemical reactions.

相似化合物的比较

Similar Compounds

- 2,2’-Dipyridyl disulfide

- 2-Mercaptopyridine

- 5,5’-Dithiobis(2-nitrobenzoic acid)

Uniqueness

2,2’-Thiodipyridine is unique due to its ability to form stable disulfide bonds, making it a valuable reagent in both chemical and biological applications. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its importance compared to similar compounds.

生物活性

2,2'-Thiodipyridine, also known as 2,2'-dithiodipyridine (DTDP), is a compound of significant interest in biochemical research due to its unique properties and biological activities. This article provides an overview of the biological activities associated with this compound, including its mechanisms of action and relevant case studies.

This compound is characterized by its disulfide structure, which consists of two pyridine rings connected by a sulfur-sulfur bond. The molecular formula is , and it serves as an oxidizing agent in various biochemical reactions. Its reactivity with thiols makes it a valuable reagent in molecular biology and peptide synthesis .

The biological activity of this compound primarily revolves around its ability to oxidize thiols, leading to the formation of disulfides. This oxidation process has several implications for cellular signaling and metabolism:

- Calcium Mobilization : In pancreatic beta-cells, this compound induces a biphasic increase in cytoplasmic free calcium concentration . This effect is mediated through membrane depolarization and the activation of L-type voltage-gated calcium channels. The compound's action leads to alterations in calcium homeostasis that are critical for insulin secretion .

- Enzyme Activation : Small concentrations of this compound have been shown to activate aldehyde dehydrogenase in sheep liver cytoplasm, suggesting a role in metabolic regulation . This activation is dependent on the presence of NAD and indicates potential applications in enhancing detoxification pathways.

- Oxidative Stress Response : The compound induces oxidative stress by increasing the disulfide form of glutathione (GSSG) in cells. This shift in redox status can lead to cellular damage or apoptosis, particularly in sensitive cell lines such as yeast . The relationship between GSSG/GSH ratios and cellular sensitivity to oxidative stress highlights the potential use of this compound in studying redox biology.

Case Studies and Research Findings

Several studies have elucidated the biological effects of this compound:

- Calcium Dynamics in Beta-Cells : A study demonstrated that exposure to this compound caused a rapid increase in intracellular calcium levels in pancreatic beta-cells. This effect was reversible and dependent on extracellular calcium availability, underscoring the compound's role as a modulator of calcium signaling .

- Toxicity Assessment : Research on Saccharomyces cerevisiae (yeast) showed that exposure to this compound resulted in increased oxidative stress markers and cell death. Mutant strains lacking certain antioxidant genes exhibited heightened sensitivity to the compound, highlighting its potential as a tool for studying oxidative stress responses .

- Enzyme Activity Modulation : Another investigation revealed that varying concentrations of this compound could modulate esterase activity in liver cells. This suggests that the compound may influence metabolic pathways by altering enzyme functions through thiol oxidation .

Summary Table of Biological Activities

属性

IUPAC Name |

2-pyridin-2-ylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYNZOSCOWGGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334554 | |

| Record name | 2,2'-Thiodipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4262-06-0 | |

| Record name | 2,2'-Thiodipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。